molecular formula C10H6F6N2O3 B5199942 3,3,3-trifluoro-N-(2-nitrophenyl)-2-(trifluoromethyl)propanamide

3,3,3-trifluoro-N-(2-nitrophenyl)-2-(trifluoromethyl)propanamide

Cat. No.: B5199942
M. Wt: 316.16 g/mol
InChI Key: LNIIVZWDKYOIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,3-trifluoro-N-(2-nitrophenyl)-2-(trifluoromethyl)propanamide, also known as TFMPP, is a synthetic compound that belongs to the family of amphetamines. It is a psychoactive drug that has been used for recreational purposes due to its euphoric effects. However, TFMPP has also been studied for its potential applications in scientific research.

Scientific Research Applications

3,3,3-trifluoro-N-(2-nitrophenyl)-2-(trifluoromethyl)propanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the serotonergic system and its role in various physiological and behavioral processes. This compound has also been used to study the effects of serotonin agonists on the central nervous system.

Mechanism of Action

3,3,3-trifluoro-N-(2-nitrophenyl)-2-(trifluoromethyl)propanamide acts as a partial agonist of the 5-HT2A and 5-HT2C receptors in the brain. These receptors are involved in the regulation of mood, appetite, and sleep. This compound's activation of these receptors leads to an increase in the release of serotonin, a neurotransmitter that is associated with feelings of happiness and well-being.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine, norepinephrine, and acetylcholine in the brain. This compound has also been shown to increase heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of using 3,3,3-trifluoro-N-(2-nitrophenyl)-2-(trifluoromethyl)propanamide in lab experiments is its ability to selectively activate the 5-HT2A and 5-HT2C receptors in the brain. This allows researchers to study the specific effects of serotonin agonists on these receptors. However, one limitation of this compound is its potential for abuse and its status as a controlled substance. This can make it difficult for researchers to obtain and use this compound in their experiments.

Future Directions

There are several future directions for the study of 3,3,3-trifluoro-N-(2-nitrophenyl)-2-(trifluoromethyl)propanamide. One area of research is the development of new compounds that target the serotonergic system and have potential therapeutic applications. Another area of research is the study of the long-term effects of this compound on the brain and behavior. Additionally, the use of this compound in combination with other compounds may provide new insights into the complex interactions between neurotransmitters and receptors in the brain.

Synthesis Methods

3,3,3-trifluoro-N-(2-nitrophenyl)-2-(trifluoromethyl)propanamide can be synthesized through a multi-step process that involves the reaction of 2-nitrobenzaldehyde with trifluoromethyl acetate to form 2-nitrophenyl trifluoromethyl ketone. This intermediate is then reacted with 3,3,3-trifluoroacetone to form this compound.

Properties

IUPAC Name

3,3,3-trifluoro-N-(2-nitrophenyl)-2-(trifluoromethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6N2O3/c11-9(12,13)7(10(14,15)16)8(19)17-5-3-1-2-4-6(5)18(20)21/h1-4,7H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIIVZWDKYOIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(C(F)(F)F)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.